molecular formula C12H18N2O2 B6298533 Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 2148923-28-6

Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

Cat. No.: B6298533
CAS No.: 2148923-28-6
M. Wt: 222.28 g/mol
InChI Key: QNUIVDOJSYEMLL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS: 2148923-28-6) is a bicyclic heterocyclic compound with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. It features a seven-membered cyclohepta[b]pyrrole core fused with a pyrrole ring, substituted with an ethyl ester group at position 2 and an amino group at position 3 . The compound is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture. Safety data indicates hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

IUPAC Name

ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)11-10(13)8-6-4-3-5-7-9(8)14-11/h14H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUIVDOJSYEMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (ECPH) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of ECPH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ECPH features a cyclohepta[b]pyrrole ring system with an amino group at position 3 and an ester group at position 2. The molecular formula for ECPH is C11H16N2O2C_{11}H_{16}N_2O_2, with a molecular weight of approximately 208.26 g/mol. The presence of functional groups such as the amino and ester groups suggests potential reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to ECPH exhibit a variety of biological activities:

  • Antiproliferative Effects : Compounds within the cyclohepta[b]pyrrole class have shown antiproliferative activity against various human tumor cell lines. For instance, studies have reported GI50 values in the nanomolar to micromolar range for related compounds, indicating significant potential in cancer therapy .
  • Antimicrobial Properties : The structural features of ECPH may contribute to its antimicrobial activity. Cyclohepta[b]pyrroles have been investigated for their ability to inhibit bacterial growth and virulence factors in pathogenic bacteria .
  • Enzyme Inhibition : ECPH may interact with specific enzymes involved in disease processes. For example, compounds targeting the type III secretion system (T3SS) in Gram-negative bacteria have been developed, which could be relevant for ECPH due to its structural analogies .

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of ECPH exhibited notable inhibition against several cancer cell lines. The results indicated that modifications to the amino and ester groups could enhance activity .
  • Antimicrobial Screening : In a high-throughput screening campaign involving over 5000 compounds, several derivatives of ECPH were tested for their ability to inhibit T3SS-mediated secretion in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntiproliferativeInhibitory effects on human tumor cell lines with GI50 values in nM to μM range
AntimicrobialPotential inhibition of bacterial growth and virulence factors
Enzyme InhibitionTargeting T3SS in Gram-negative pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The cyclohepta[b]pyrrole scaffold is highly versatile, allowing modifications at positions 1, 3, 7, and 6. Below is a comparison of key derivatives:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate 3-NH₂, 2-COOEt C₁₂H₁₈N₂O₂ 222.28 Amino group enhances nucleophilicity; potential for hydrogen bonding
Ethyl 1-(2,5-dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (22) 1-(2,5-dimethoxybenzyl), 8-O C₂₂H₂₅NO₆ 399.44 Electron-rich benzyl substituent; ketone at position 8
Ethyl 7-bromo-1-(4-methoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (27) 7-Br, 1-(4-methoxybenzyl), 8-O C₂₁H₂₃BrNO₅ 458.32 Bromine enhances electrophilicity; methoxybenzyl improves lipophilicity
3-isopropyl-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (3ta) 3-isopropyl, 1-(4-methoxyphenyl) C₂₁H₂₅NO₃ 356.22 Bulky isopropyl group; methoxyphenyl enhances aromatic interactions
Ethyl 7-(hydroxymethylidene)-1-benzyl-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (44) 7-CH(OH), 1-benzyl, 8-O C₂₂H₂₅NO₅ 383.44 Hydroxymethylidene introduces polarity; benzyl aids in π-stacking

Physicochemical Properties

  • Spectroscopic Data: IR: Strong carbonyl stretches (~1700 cm⁻¹) are common in all esters. Compound 44 shows additional OH stretches at 3415 cm⁻¹ . NMR: The 3-amino derivative’s NH₂ group would likely show a singlet near δ 4–5 ppm, whereas methoxybenzyl-substituted compounds (e.g., 22) exhibit aromatic proton signals at δ 6–7 ppm .

Preparation Methods

Multistep Synthesis via Friedel-Crafts Acylation and Cyclization

A prominent route to ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate derivatives involves Friedel-Crafts acylation followed by cyclization. In one protocol, ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (10 ) is synthesized via the reaction of 3-(4-methoxyphenyl)acrylaldehyde (9 ) with ethyl 2-azidoacetate, yielding 10 in 74% efficiency . Subsequent Friedel-Crafts acylation with glutaric anhydride and AlCl₃ generates compound 11 (60% yield), which undergoes reduction and cyclization using trifluoroacetic anhydride (TFAA) to form the cyclohepta[b]pyrrole core (8c ) in 60% yield . Hydrolysis and decarboxylation of 8c with 6 M HCl then afford the amino-substituted derivative 8d (60% yield) .

Critical Analysis :

  • Advantages : High regioselectivity in pyrrole functionalization.

  • Limitations : Requires harsh acidic conditions for cyclization, potentially limiting substrate compatibility.

The introduction of the 3-amino group can be achieved through N-alkylation followed by catalytic reduction. For example, ketones 8a-d are reacted with benzyl halides and sodium hydride to yield N-substituted derivatives (14a-h,j-y ) in 60–98% yields . Nitro-substituted analogs (14h,y ) are reduced using ammonium formate and 10% Pd/C in ethyl acetate, yielding amino derivatives (14i,z ) in 71–86% efficiency .

Reaction Conditions :

StepReagents/ConditionsYield
N-AlkylationBenzyl halides, NaH, DMF, 0–25°C60–98%
Nitro ReductionNH₄HCO₂, 10% Pd/C, EtOAc, rt71–86%

Mechanistic Insight : The nitro group serves as a protected amino precursor, enabling selective reduction without disturbing the cyclohepta[b]pyrrole framework .

Enaminonitrile-Based Cyclization for Amino-Pyrrole Formation

Another approach utilizes enaminonitrile intermediates for constructing the 3-amino-pyrrole moiety. Reaction of enaminonitrile 2 with α-halo compounds (e.g., chloroacetonitrile, ethyl bromoacetate) in DMF/K₂CO₃ or triethylamine generates 3-aminopyrrole derivatives (4a-d ) in 24–45% yields . While this method is less efficient for cyclohepta[b]pyrroles specifically, it highlights the versatility of enaminonitrile chemistry in amino group installation .

Optimization Opportunities :

  • Higher yields may be achievable via microwave-assisted synthesis or flow chemistry.

  • Solvent systems (e.g., DMSO or MeCN) could improve reaction homogeneity .

Paal-Knorr Pyrrole Synthesis Adapted for Cyclohepta[b]pyrroles

The Paal-Knorr method, which condenses 1,4-dicarbonyl compounds with ammonia, has been adapted for pyrrole synthesis . For cyclohepta[b]pyrroles, succinaldehyde derivatives could serve as precursors. For instance, reacting ethyl 2-azidoacetate with a 1,4-dicarbonyl compound under acidic conditions may yield the pyrrole ring, followed by cyclization to form the seven-membered ring .

Case Study :

  • Starting Material : Ethyl 2-azidoacetate + glutaric anhydride → Pyrrole intermediate .

  • Cyclization : TFAA-mediated dehydration forms the cyclohepta[b]pyrrole core .

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Friedel-Crafts Cyclization Acylation, Reduction, Cyclization60%High regioselectivityHarsh acidic conditions
N-Alkylation/Reduction Alkylation, Catalytic Reduction71–86%Selective amino group introductionMulti-step purification
Enaminonitrile Cyclization Enaminonitrile + α-Halo Compound24–45%Broad substrate scopeLow yields for complex substrates
Paal-Knorr Adaptation 1,4-Dicarbonyl + AmmoniaN/ASimplicityLimited literature for cyclohepta

Q & A

Q. What are the key synthetic routes for Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate?

The compound can be synthesized via a multi-step procedure starting from a cycloheptane-fused pyrrole precursor. A typical method involves cyclocondensation of a β-ketoester with an appropriately substituted amine under basic conditions. For example, sodium ethoxide in ethanol facilitates the formation of the pyrrole ring, followed by aminolysis to introduce the 3-amino group . Purification often involves acid-base extraction and column chromatography, though residual byproducts (e.g., triphenylphosphane oxide) may persist in some cases .

Q. How is the compound characterized structurally?

Characterization typically includes 1^1H NMR, 13^13C NMR, IR, and mass spectrometry. Key spectral features include:

  • 1^1H NMR: Signals at δ 1.21–2.05 ppm (multiplet for cycloheptane protons), δ 4.17 ppm (quartet for ethyl ester), and δ 6.34 ppm (singlet for the pyrrole C-H) .
  • IR: Peaks at ~1728 cm1^{-1} (ester C=O) and ~3397 cm1^{-1} (N-H stretch) .
  • HRMS: Exact mass confirmation (e.g., m/z 221.1416 for C13_{13}H19_{19}NO2_2) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol or THF is commonly used as a solvent due to the compound’s moderate polarity. Reactions are typically conducted under reflux (70–90°C) with anhydrous conditions to avoid ester hydrolysis. Catalytic bases like K2_2CO3_3 or NaOEt are employed to deprotonate intermediates .

Advanced Research Questions

Q. How can functionalization at the 3-amino position be achieved for structure-activity relationship (SAR) studies?

The 3-amino group can be acylated or alkylated using reagents like acyl chlorides or alkyl halides. For example, bromo derivatives (e.g., Ethyl 7-bromo analogues) serve as intermediates for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups . Microwave-assisted reactions may enhance yields in such transformations .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization is often hindered by conformational flexibility in the cycloheptane ring. Successful single-crystal X-ray diffraction requires slow evaporation from a hexane/ethyl acetate mixture. SHELX programs (e.g., SHELXL) are used for refinement, with disorder modeling applied to flexible moieties . Monoclinic space groups (e.g., P21_1/n) are frequently observed, with unit cell parameters such as a = 9.5969 Å, b = 19.0805 Å, and β = 97.387° .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Variable-temperature NMR (VT-NMR) can distinguish conformational exchange from impurities. For example, broadening of cycloheptane signals at low temperatures indicates dynamic behavior . Comparative analysis with DFT-calculated chemical shifts may also validate assignments .

Q. What pharmacological applications have been explored for structurally related compounds?

Derivatives of this scaffold have shown promise as correctors of mutant CFTR proteins (e.g., in cystic fibrosis research) . Brominated analogues (e.g., Ethyl 7-bromo-8-oxo derivatives) are precursors for further functionalization to enhance binding affinity . Additionally, cyclohepta[b]pyrrole cores are investigated in kinase inhibition and antimicrobial agent development .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reactions for functionalized derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-amino position .
  • Purification : Preparative HPLC with C18 columns resolves closely related impurities, particularly for brominated intermediates .

Q. What strategies mitigate challenges in purifying the compound?

  • Acid-base partitioning : The ethyl ester’s hydrophobicity allows separation from polar byproducts via dichloromethane/water partitioning .
  • Recrystallization : Hexane/ethyl acetate (3:1) mixtures yield high-purity crystals, though residual triphenylphosphane oxide may require additional washes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

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